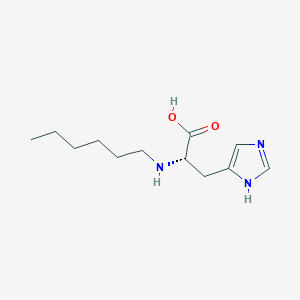![molecular formula C6H11Cl2OPS B14625886 {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride CAS No. 56966-11-1](/img/structure/B14625886.png)
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain, which is further substituted with a propan-2-ylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride typically involves the reaction of prop-1-en-1-yl compounds with phosphonic dichloride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of phosphonic dichloride.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-en-1-ylphosphonic dichloride: Lacks the propan-2-ylsulfanyl group, resulting in different reactivity and applications.
Propan-2-ylphosphonic dichloride: Does not contain the prop-1-en-1-yl chain, leading to distinct chemical properties.
Sulfur-containing phosphonic dichlorides: Compounds with different alkyl or aryl groups attached to the sulfur atom.
Uniqueness
The presence of both the propan-2-ylsulfanyl group and the prop-1-en-1-yl chain in {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride imparts unique reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
56966-11-1 |
|---|---|
Fórmula molecular |
C6H11Cl2OPS |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-2-propan-2-ylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H11Cl2OPS/c1-5(2)11-6(3)4-10(7,8)9/h4-5H,1-3H3 |
Clave InChI |
MGNFJLFGEDFKMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(=CP(=O)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
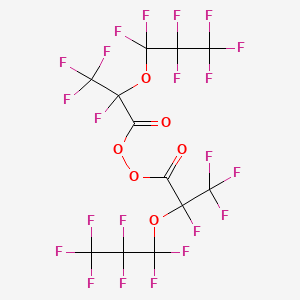
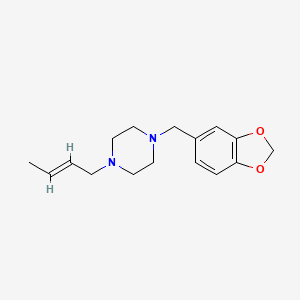
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
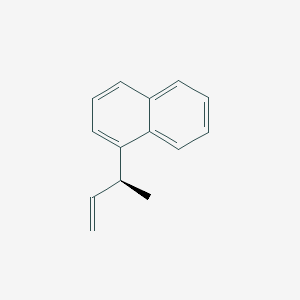
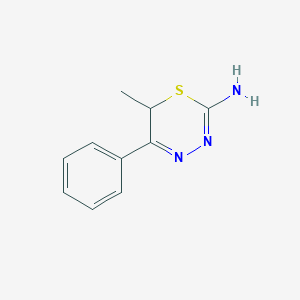
methanone](/img/structure/B14625884.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
